molecular formula C19H24ClN3O B5450475 1-butyl-N-[(2-methoxyphenyl)methyl]benzimidazol-5-amine;hydrochloride

1-butyl-N-[(2-methoxyphenyl)methyl]benzimidazol-5-amine;hydrochloride

Cat. No.: B5450475
M. Wt: 345.9 g/mol
InChI Key: MPFAYFLBPWJGCJ-UHFFFAOYSA-N
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Description

1-butyl-N-[(2-methoxyphenyl)methyl]benzimidazol-5-amine;hydrochloride is a compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various aldehydes. For 1-butyl-N-[(2-methoxyphenyl)methyl]benzimidazol-5-amine;hydrochloride, the synthetic route may involve the following steps:

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-butyl-N-[(2-methoxyphenyl)methyl]benzimidazol-5-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-butyl-N-[(2-methoxyphenyl)methyl]benzimidazol-5-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-butyl-N-[(2-methoxyphenyl)methyl]benzimidazol-5-amine;hydrochloride involves its interaction with specific molecular targets. Benzimidazole derivatives are known to inhibit enzymes and disrupt cellular processes. For example, they can inhibit squalene epoxidase, an enzyme essential for sterol synthesis in fungal cell membranes . This inhibition leads to the disruption of cell membrane integrity and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-butyl-N-[(2-methoxyphenyl)methyl]benzimidazol-5-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the butyl group and the methoxyphenyl moiety enhances its biological activity and specificity compared to other benzimidazole derivatives .

Properties

IUPAC Name

1-butyl-N-[(2-methoxyphenyl)methyl]benzimidazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O.ClH/c1-3-4-11-22-14-21-17-12-16(9-10-18(17)22)20-13-15-7-5-6-8-19(15)23-2;/h5-10,12,14,20H,3-4,11,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFAYFLBPWJGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C1C=CC(=C2)NCC3=CC=CC=C3OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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